8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound characterized by an imidazo[1,2-a]pyridine backbone substituted with a trifluoromethyl group at the 8-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 244.15 g/mol (CAS: 1860802-59-0) . This compound is synthesized via palladium-catalyzed decarboxylative cross-coupling reactions, which enable efficient derivatization with aryl chlorides under optimized conditions (e.g., 96% yield with chlorobenzene) . Its structural features, particularly the electron-withdrawing trifluoromethyl group, enhance metabolic stability and influence intermolecular interactions, making it a key scaffold in medicinal chemistry for targeting diseases such as tuberculosis .
Properties
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-6(8(15)16)4-13-7(5)14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMSPBTTHHXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The trifluoromethyl group is introduced via the α-haloketone, while the carboxylic acid originates from an ester precursor (e.g., ethyl bromopyruvate) that undergoes hydrolysis.
Example Synthesis :
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Reagents : 2-Aminopyridine, ethyl 2-bromo-3-oxo-4,4,4-trifluorobutanoate
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Conditions : Reflux in toluene with K₂CO₃ (12 h, 80°C)
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Yield : 72% after hydrolysis
Optimization Challenges
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Trifluoromethyl α-Haloketone Availability : Custom synthesis of CF₃-containing α-haloketones is often necessary, increasing complexity.
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Regioselectivity : Competing pathways may lead to positional isomers, necessitating careful control of reaction conditions.
Multi-Component Reactions (MCRs)
MCRs offer streamlined access to imidazo[1,2-a]pyridines by combining 2-aminopyridine, aldehydes, and alkynes or isocyanides in a single step.
Groebke-Blackburn-Bienaymé Reaction
This three-component reaction employs aldehydes, 2-aminopyridines, and isocyanides to assemble the imidazo[1,2-a]pyridine core.
Case Study :
Copper-Catalyzed Coupling
Copper-mediated MCRs enhance efficiency and regiocontrol:
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Reagents : 2-Aminopyridine, CF₃-substituted alkyne, glyoxalic acid
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Catalyst : CuI (10 mol%)
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Conditions : DMF, 100°C, 6 h
| Method | Reagents | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Groebke-Blackburn | CF₃CHO, t-BuNC, 2-aminopyridine | AcOH | 65 | |
| Cu-Catalyzed MCR | CF₃-alkyne, glyoxalic acid | CuI | 78 |
Decarboxylative Strategies
Decarboxylative cross-coupling leverages the carboxylic acid at position 3 to introduce functional groups, though this method is less common for CF₃ installation.
Example :
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Substrate : Imidazo[1,2-a]pyridine-3-carboxylic acid
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Reagent : CF₃Cu (trifluoromethyl copper)
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Conditions : Ag₂CO₃, DMSO, 100°C
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Yield : 42%
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective reagents and minimal purification steps.
Batch Reactor Optimization
Purification Techniques
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Crystallization : pH-controlled recrystallization from ethanol/water mixtures achieves >98% purity.
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Chromatography : Reserved for small-scale batches due to high costs.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | Direct, single-step | Requires custom CF₃ reagents | 65–78 |
| MCRs | Atom-economical | Limited CF₃-aldehyde availability | 65–78 |
| Post-Cyclization CF₃ | Flexible | Low yields, multiple steps | 42–58 |
| Decarboxylative Coupling | Utilizes inherent carboxylic acid | Side reactions, poor scalability | 42 |
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit nematicidal and fungicidal activities by inhibiting key enzymes and disrupting cellular processes in target organisms . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The 8-CF₃ group enhances reactivity by stabilizing transition states in palladium-mediated mechanisms .
- Electron-deficient substrates (e.g., 6-Fluoro) exhibit lower yields due to reduced nucleophilicity .
Pharmacological Activity
The trifluoromethyl group enhances target binding and bioavailability:
Key Observations :
- The 8-CF₃ group improves antimycobacterial potency by enhancing membrane permeability and target affinity .
- Chloro or ethyl substituents at the 6-position retain activity but require higher doses .
Solubility and Physicochemical Properties
The trifluoromethyl group impacts solubility and formulation:
Key Observations :
- The 8-CF₃ group reduces aqueous solubility compared to non-fluorinated analogues but enhances lipophilicity for CNS penetration .
- Hydrate forms or ester prodrugs (e.g., ethyl ester, CAS: 1936456-15-3) are employed to improve bioavailability .
Biological Activity
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.14 g/mol
- CAS Number : 1019022-49-1
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial activity. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis (Mtb). The findings revealed that several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent antimicrobial properties. Notably, compound 18 showed superior activity compared to the clinical candidate PA-824 against multidrug-resistant (MDR) strains of Mtb .
| Compound | MIC (μM) | Activity Against Mtb |
|---|---|---|
| 9 | 0.04–2.3 | MDR and XDR strains |
| 18 | <0.03–0.8 | MDR strains |
| PA-824 | 0.2–14 | MDR strains |
The mechanism by which these compounds exert their antimicrobial effects appears to involve the inhibition of ATP homeostasis by targeting essential proteins such as QcrB. This suggests a novel mechanism distinct from existing tuberculosis treatments .
Inhibition of Protein Geranylgeranylation
Another study explored the activity of imidazo[1,2-a]pyridine derivatives as inhibitors of protein geranylgeranylation, specifically targeting Rab geranylgeranyl transferase (RGGT). The presence of trifluoromethyl groups significantly enhanced the inhibitory activity against RGGT in human cervical carcinoma cells (HeLa), demonstrating the compound's potential in cancer therapy .
Pharmacokinetics
Pharmacokinetic evaluations in animal models revealed varying absorption and clearance rates for different derivatives of imidazo[1,2-a]pyridine. Compound 13 exhibited a PO AUC (area under the curve) of 54,200 ng h/mL with a half-life of 1.93 hours when administered orally at a dosage of 100 mg/kg. These parameters are crucial for understanding the compound's bioavailability and therapeutic window .
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| 13 | 54,200 | 15,600 | 2.0 | 1.93 |
| 18 | 3,850 | 337 | 0.5 | ND |
Case Studies and Research Findings
- Study on Mycobacterium tuberculosis : A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb. The study highlighted the superior activity of compound 18 , which outperformed PA-824 against most MDR strains .
- Cancer Treatment Potential : The ability to inhibit RGGT suggests that these compounds could be developed as anticancer agents targeting specific pathways involved in tumor growth and metastasis .
Q & A
Q. What synthetic routes are available for 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:
- Cyclocondensation : Reacting 2-aminopyridine derivatives with α-bromo ketones or aldehydes to form the imidazo[1,2-a]pyridine core .
- Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic substitution using reagents like Togni’s reagent or Umemoto’s reagent .
- Carboxylation : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to yield the carboxylic acid .
Key Optimization : Use of Pd-catalyzed cross-coupling for regioselective functionalization .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., trifluoromethyl at C8, carboxylic acid at C3). For example, NMR typically shows a carbonyl peak at ~170 ppm for the carboxylic acid .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 245.05 for CHFNO) .
- X-ray Crystallography : Resolves spatial arrangement, critical for studying bioactivity .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based protocols .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare with non-fluorinated analogs. The CF group increases lipophilicity, enhancing membrane permeability .
- Metabolic Stability : Perform liver microsome assays (human/rat) to assess oxidation rates. The CF group reduces metabolic degradation due to its electron-withdrawing nature .
Data Comparison :
| Derivative | logP | Microsomal Stability (t, min) |
|---|---|---|
| CF-substituted | 2.1 | 45 |
| CH-substituted | 1.6 | 22 |
| Source: Adapted from |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate initial findings using unrelated techniques (e.g., SPR for binding affinity if initial data came from enzymatic assays) .
- Purity Analysis : Use HPLC (C18 column, MeCN/HO gradient) to rule out impurities >95% purity required for reliable bioactivity data .
- Structural Confirmation : Re-examine NMR/X-ray data to ensure correct regiochemistry (e.g., CF at C8 vs. C6) .
Q. What computational strategies predict target interactions for SAR studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or Aurora kinases) to model binding modes .
- QSAR Models : Develop regression models using descriptors like Hammett σ (for CF electronic effects) or molar refractivity .
Case Study : A QSAR model for imidazo[1,2-a]pyridines showed R = 0.89 for antibacterial activity, highlighting the CF group’s role in enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
